![molecular formula C25H27NO7S B6360112 D,L-Aspartic acid dibenzyl ester-p-toluenesulfonate, 98% (H-DL-Asp(OdiBzl).TSOH) CAS No. 4079-62-3](/img/structure/B6360112.png)
D,L-Aspartic acid dibenzyl ester-p-toluenesulfonate, 98% (H-DL-Asp(OdiBzl).TSOH)
Overview
Description
D,L-Aspartic acid dibenzyl ester-p-toluenesulfonate, also known as H-DL-Asp(OdiBzl).TSOH, is a chemical compound with the molecular formula C25H27NO7S . It has a molecular weight of 485.55 g/mol . This compound is used in peptide synthesis .
Synthesis Analysis
The synthesis of D,L-Aspartic acid dibenzyl ester-p-toluenesulfonate can be accomplished by starting from L-glutamic acid, 1.2 equivalents of p-toluenesulfonic acid monohydrate, and 5 equivalents of benzyl alcohol . The mixture of these three reagents in cyclohexane is heated at reflux for 6 hours . After the mixture cools to 50 °C, ethyl acetate is added .Molecular Structure Analysis
The molecular structure of D,L-Aspartic acid dibenzyl ester-p-toluenesulfonate can be represented by the SMILES stringCc1ccc(cc1)S(O)(=O)=O.NC@@HOCc2ccccc2)C(=O)OCc3ccccc3
. Physical And Chemical Properties Analysis
D,L-Aspartic acid dibenzyl ester-p-toluenesulfonate is a solid compound . It has a melting point of 155°C to 158°C . Its optical activity is [α]24/D +9°, c = 1 in chloroform .Scientific Research Applications
Peptide Synthesis and Modification
D,L-Aspartic acid dibenzyl ester-p-toluenesulfonate serves as a key intermediate in the synthesis of peptides. Kulikov et al. (1997) demonstrated its utility in synthesizing peptides based on 2-amino-5-phosphonovaleric acid, highlighting its role in producing compounds with potential anticonvulsive properties Kulikov, Grigor’ev, & Ragulin, 1997. Similarly, Bolchi et al. (2015) utilized it for preparing enantiomerically pure dibenzyl esters of L-Aspartic and L-Glutamic acid, showcasing its importance in achieving high yields and purity in peptide synthesis Bolchi, Valoti, Fumagalli, Straniero, Ruggeri, & Pallavicini, 2015.
Enzymatic Studies and Molecular Mechanism Investigation
Grewer et al. (2001) employed a photolabile precursor of D-aspartic acid in studying the molecular mechanism of the neuronal excitatory amino acid carrier 1 (EAAC1), illustrating how such compounds facilitate rapid chemical kinetic techniques to investigate transporter mechanisms Grewer, Madani Mobarekeh, Watzke, Rauen, & Schaper, 2001. This highlights its application in exploring the kinetics of substrate translocation and the functionality of amino acid transporters.
Development of Theranostic and Diagnostic Tools
The compound's derivatives have also found applications in developing theranostic tools for cancer cells. Saxena, Pradeep, & Jayakannan (2019) designed an enzyme-responsive FRET probe based on l-aspartic amphiphilic polyester nanoassemblies for intracellular bioimaging, showcasing its potential in live cell bioimaging and as a diagnostic tool Saxena, Pradeep, & Jayakannan, 2019.
Contributions to Biodegradable Polymer Research
In biodegradable polymer research, Yang et al. (2020) provided an efficient and sustainable route for converting l-aspartate diethyl ester to oligo(β-ethyl-α-aspartate) using protease catalysis, highlighting its utility in producing water-soluble anionic polymers with potential industrial and medical applications Yang, Totsingan, Dolan, Khare, & Gross, 2020.
Safety and Hazards
properties
IUPAC Name |
dibenzyl 2-aminobutanedioate;4-methylbenzenesulfonic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4.C7H8O3S/c19-16(18(21)23-13-15-9-5-2-6-10-15)11-17(20)22-12-14-7-3-1-4-8-14;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,16H,11-13,19H2;2-5H,1H3,(H,8,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMUYZYLPUHSNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CC(C(=O)OCC2=CC=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20951484 | |
Record name | 4-Methylbenzene-1-sulfonic acid--dibenzyl aspartate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20951484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2886-33-1, 4079-62-3 | |
Record name | 1,2-Bis(benzyloxycarbonyl)ethylammonium toluene-p-sulphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002886331 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methylbenzene-1-sulfonic acid--dibenzyl aspartate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20951484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-bis(benzyloxycarbonyl)ethylammonium toluene-p-sulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.861 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4079-62-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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